Dimethyl terephthalate-d4

Description

BenchChem offers high-quality Dimethyl terephthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl terephthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZVHXUHUFLZGK-LNFUJOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482015 |

Source

|

| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74079-01-9 |

Source

|

| Record name | Dimethyl terephthalate-2,3,5,6-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Dimethyl Terephthalate-d4

This technical guide provides a comprehensive overview of Dimethyl terephthalate-d4 (DMT-d4), a deuterated isotopologue of Dimethyl terephthalate (B1205515) (DMT). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

Chemical Identity and Physical Properties

Dimethyl terephthalate-d4 is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Chemical and Physical Properties of Dimethyl terephthalate-d4

| Property | Value | Reference |

| IUPAC Name | dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate | [1] |

| Synonyms | Dimethyl 1,4-Benzenedicarboxylate-d4, Terephthalic Acid-d4 Dimethyl Ester, DMT-d4 | |

| CAS Number | 74079-01-9 | [2] |

| Molecular Formula | C₁₀H₆D₄O₄ | [2] |

| Molecular Weight | 198.21 g/mol | [2] |

| Appearance | White solid | [3][4] |

| Melting Point | 140-142 °C (for non-deuterated DMT) | [5][6] |

| Boiling Point | 288 °C (for non-deuterated DMT) | [5] |

| Solubility | Soluble in ether and chloroform; slightly soluble in ethanol; insoluble in water. | [4][7] |

| Isotopic Enrichment | ≥98 atom % D | [8] |

Synthesis

The synthesis of Dimethyl terephthalate-d4 is typically achieved through the direct esterification of terephthalic acid-d4 with methanol.[2] This reaction is generally carried out in the presence of an acid catalyst at elevated temperatures.[9]

General Synthetic Scheme:

Synthesis of Dimethyl terephthalate-d4.

Analytical Applications and Experimental Protocols

Dimethyl terephthalate-d4 is primarily used as an internal standard in quantitative analytical methods, such as quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Quantitative Nuclear Magnetic Resonance (qNMR)

DMT is recognized as a suitable internal standard for qNMR purity assignments.[11] The deuteration at the aromatic positions in DMT-d4 results in the absence of aromatic proton signals in the ¹H NMR spectrum, leaving two sharp singlets corresponding to the methyl ester protons.

Table 2: Representative ¹H NMR Data (Non-deuterated DMT in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 4H | Aromatic Protons (absent in d4) |

| ~3.9 | Singlet | 6H | Methyl Protons |

Experimental Protocol: qNMR

-

Standard Preparation: Accurately weigh a known amount of Dimethyl terephthalate-d4 and the analyte of interest into a vial.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[11]

-

NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

-

Data Processing: Process the spectrum, including phasing and baseline correction.

-

Quantification: Integrate the signals corresponding to the methyl protons of Dimethyl terephthalate-d4 and a well-resolved signal from the analyte. The concentration of the analyte can be calculated using the following equation:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_solvent)

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

V = Volume

-

IS = Internal Standard

-

Workflow for qNMR using DMT-d4.

Gas Chromatography-Mass Spectrometry (GC-MS)

Dimethyl terephthalate-d4 can be used as an internal standard for the quantification of phthalates and other semi-volatile organic compounds in various matrices.

Table 3: Typical GC-MS Parameters

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| MS Source Temp | 230 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Experimental Protocol: GC-MS

-

Sample Preparation: Spike a known amount of the sample with a known amount of Dimethyl terephthalate-d4 internal standard solution. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Injection: Inject 1 µL of the final extract into the GC-MS system.

-

Data Acquisition: Acquire data in SIM mode, monitoring characteristic ions for the analyte and Dimethyl terephthalate-d4.

-

Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile analytes, LC-MS is the method of choice. Dimethyl terephthalate-d4 can serve as an effective internal standard.

Table 4: Typical LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI), positive mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocol: LC-MS

-

Sample Preparation: Spike the sample with the Dimethyl terephthalate-d4 internal standard. Perform protein precipitation or solid-phase extraction as needed.

-

Injection: Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Data Acquisition: Monitor the precursor-to-product ion transitions for both the analyte and Dimethyl terephthalate-d4 in MRM mode.

-

Quantification: Construct a calibration curve and determine the analyte concentration as described for the GC-MS method.

Spectral Data

The mass spectrum of Dimethyl terephthalate-d4 will exhibit a molecular ion peak at m/z 198, which is 4 mass units higher than the non-deuterated analogue (m/z 194).[12] The fragmentation pattern will be similar to the non-deuterated compound, with the deuterated fragments showing a corresponding mass shift.

The ¹H NMR spectrum of Dimethyl terephthalate-d4 is characterized by the absence of signals in the aromatic region and a singlet at approximately 3.9 ppm corresponding to the six methyl protons. The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound, with the deuterated carbons showing a characteristic splitting pattern due to C-D coupling.

Safety and Handling

Dimethyl terephthalate-d4 should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1] Store in a tightly sealed container in a cool, dry place.

Conclusion

Dimethyl terephthalate-d4 is a valuable tool for quantitative analytical studies. Its physical and chemical properties, coupled with its isotopic purity, make it an excellent internal standard for a variety of chromatographic and spectroscopic techniques. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. dei.so [dei.so]

- 2. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. manavchem.com [manavchem.com]

- 4. Manufacture of Dimethyl Terephthalate and Terephthalic Acid - Chempedia - LookChem [lookchem.com]

- 5. bipm.org [bipm.org]

- 6. fses.oregonstate.edu [fses.oregonstate.edu]

- 7. DIMETHYL TEREPHTHALATE-2,3,5,6-D4 synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. Dimethyl terephthalate(120-61-6) 13C NMR spectrum [chemicalbook.com]

- 11. Dimethyl terephthalate(120-61-6) 1H NMR [m.chemicalbook.com]

- 12. 对酞酸二甲酯 TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Dimethyl Terephthalate-d4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl terephthalate-d4 (DMT-d4), a deuterated isotopologue of Dimethyl terephthalate (B1205515) (DMT). This document details its chemical structure, physicochemical properties, and significant applications, particularly as an internal standard in analytical chemistry. Experimental protocols for its synthesis and use in quantitative analysis are also presented.

Chemical Structure and Identification

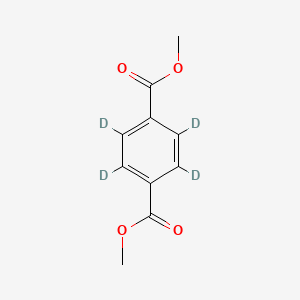

Dimethyl terephthalate-d4 is a symmetrically deuterated aromatic ester. The deuterium (B1214612) atoms replace the hydrogen atoms on the benzene (B151609) ring, which enhances its utility in isotopic dilution mass spectrometry and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

The chemical structure of Dimethyl terephthalate-2,3,5,6-d4 is as follows:

Image of the chemical structure of Dimethyl terephthalate-d4 would be placed here if image generation was supported.

Caption: Chemical structure of Dimethyl terephthalate-2,3,5,6-d4.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |

| CAS Number | 74079-01-9 |

| Molecular Formula | C₁₀H₆D₄O₄ |

| Molecular Weight | 198.21 g/mol |

| SMILES | COC(=O)C1=C([2H])C([2H])=C(C([2H])=C1[2H])C(OC)=O |

Physicochemical Properties

The physicochemical properties of Dimethyl terephthalate-d4 are very similar to its non-deuterated analogue. Deuteration typically leads to minor changes in physical properties such as melting and boiling points due to the increased mass of deuterium compared to protium.[1] The data presented below is for the non-deuterated Dimethyl terephthalate and should be considered a close approximation for the deuterated form.

Table 2: Physicochemical Properties of Dimethyl Terephthalate

| Property | Value |

| Appearance | White solid, crystalline flakes or powder |

| Melting Point | 140-143 °C |

| Boiling Point | 288 °C |

| Solubility | Insoluble in water. Soluble in hot ethanol, ether, and chloroform. |

| Vapor Pressure | 1.15 mmHg @ 93 °C |

Synthesis

Dimethyl terephthalate-d4 can be synthesized via the esterification of terephthalic acid-d4 with methanol (B129727).[2] This process typically involves heating the reactants in the presence of an acid catalyst.

Logical Relationship of Synthesis

Caption: Synthesis of Dimethyl terephthalate-d4.

Analytical Applications and Experimental Protocols

The primary application of Dimethyl terephthalate-d4 is as an internal standard for the quantification of Dimethyl terephthalate and related compounds, such as in the analysis of polyethylene (B3416737) terephthalate (PET) in environmental samples.[3] Its use as an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Quantification of Poly(ethylene terephthalate) in Environmental Samples using GC-MS

This protocol describes the use of Dimethyl terephthalate-d4 as an internal standard for the quantification of PET in environmental matrices via gas chromatography-mass spectrometry (GC-MS) after a methanolysis reaction.[3]

Caption: Workflow for PET quantification.

-

Sample Preparation:

-

Weigh a known amount of the environmental sample (e.g., 1 gram of dried sediment) into a reaction vial.

-

Spike the sample with a known amount of Dimethyl terephthalate-d4 solution in a suitable solvent (e.g., isooctane).

-

-

Methanolysis:

-

Add a solution of sodium methoxide in methanol to the sample.

-

Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to facilitate the depolymerization of PET to Dimethyl terephthalate.[3]

-

-

Extraction:

-

After cooling, neutralize the reaction mixture with an appropriate acid.

-

Perform a liquid-liquid extraction using a non-polar solvent such as n-hexane to extract the Dimethyl terephthalate and Dimethyl terephthalate-d4.

-

Collect the organic phase and concentrate it under a gentle stream of nitrogen if necessary.

-

-

GC-MS Analysis:

-

Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for the separation of the analytes.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for both Dimethyl terephthalate and Dimethyl terephthalate-d4.[3]

-

-

Quantification:

-

Integrate the peak areas of the selected ions for both the analyte (Dimethyl terephthalate) and the internal standard (Dimethyl terephthalate-d4).

-

Calculate the concentration of PET in the original sample based on the response factor and the known amount of the internal standard added.

-

Safety and Handling

Dimethyl terephthalate-d4 should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Dimethyl terephthalate-d4 is a valuable tool for researchers and analytical scientists. Its primary utility as an internal standard in mass spectrometry and NMR spectroscopy allows for highly accurate and precise quantification of its non-deuterated counterpart and related compounds. The detailed experimental protocol for PET analysis demonstrates a practical application of this deuterated standard in environmental science. As the demand for accurate quantification in complex matrices continues to grow, the importance of isotopically labeled standards like Dimethyl terephthalate-d4 in research and development is expected to increase.

References

Synthesis and Isotopic Purity of Dimethyl Terephthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dimethyl terephthalate-d4 (DMT-d4). This deuterated analog of Dimethyl terephthalate (B1205515) serves as a valuable internal standard in quantitative mass spectrometry-based studies and as a tracer in various chemical and biological investigations. This document outlines a detailed synthetic protocol, methods for determining isotopic enrichment, and presents relevant quantitative data.

Synthesis of Dimethyl terephthalate-d4

The synthesis of Dimethyl terephthalate-d4 is typically achieved through the direct esterification of terephthalic acid-d4 with methanol (B129727). This reaction involves the condensation of the deuterated carboxylic acid with the alcohol, usually in the presence of an acid catalyst, to yield the desired diester and water.

Synthetic Pathway

The overall reaction for the synthesis of Dimethyl terephthalate-d4 is depicted below:

Caption: Synthesis of Dimethyl terephthalate-d4 via esterification.

Experimental Protocol: Synthesis of Dimethyl terephthalate-d4

This protocol is a general guideline based on the esterification of carboxylic acids. Optimization may be required to achieve desired yields and purity.

Materials:

-

Terephthalic acid-d4 (1 equivalent)

-

Anhydrous Methanol (large excess, e.g., 20-30 equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid-d4 and a large excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dimethyl terephthalate-d4.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate) to yield pure Dimethyl terephthalate-d4 as a white solid.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material | Terephthalic acid-d4 | General Knowledge |

| Reagent | Methanol | General Knowledge |

| Catalyst | Sulfuric Acid | [1] |

| Reaction Temperature | Reflux (approx. 65 °C) | [2] |

| Reaction Time | 4 - 8 hours | [1] |

| Typical Yield | >90% (for non-deuterated) | [1] |

Isotopic Purity Determination

The isotopic purity of the synthesized Dimethyl terephthalate-d4 is a critical parameter and is typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of Dimethyl terephthalate-d4.

Caption: Workflow for isotopic purity determination of DMT-d4.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of Dimethyl terephthalate-d4.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with either a Gas Chromatograph (GC) or a Liquid Chromatograph (LC).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized Dimethyl terephthalate-d4 in a suitable solvent (e.g., methanol or acetonitrile (B52724) for LC-MS; dichloromethane for GC-MS).

-

Instrumental Analysis:

-

GC-MS: Inject the sample into the GC-MS system. Use a suitable temperature program to achieve good separation. The mass spectrometer should be operated in full scan mode to acquire the mass spectrum of the eluting DMT-d4 peak.

-

LC-MS: Infuse the sample solution directly or inject it into the LC-MS system. Use a suitable mobile phase and gradient to elute the compound. The mass spectrometer should be operated in full scan mode.

-

-

Data Analysis:

-

Identify the molecular ion cluster in the mass spectrum.

-

Determine the relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4).

-

Calculate the percentage of each isotopologue to determine the isotopic enrichment. The isotopic purity is typically reported as the percentage of the d4 species.

-

Experimental Protocol: NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuteration by observing the absence of signals at the expected chemical shifts for the aromatic protons.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized Dimethyl terephthalate-d4 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

-

Instrumental Analysis: Acquire the ¹H NMR spectrum.

-

Data Analysis:

-

In the ¹H NMR spectrum of DMT-d4, the singlet corresponding to the four aromatic protons (around 8.1 ppm in non-deuterated DMT) should be significantly reduced or absent.[3]

-

The singlet for the six methyl protons (around 3.9 ppm) should remain.[3]

-

The degree of deuteration can be estimated by comparing the integral of the residual aromatic proton signals to the integral of the methyl proton signals.

-

Quantitative Data: Isotopic Purity

| Parameter | Value | Reference |

| Reported Isotopic Purity (d4) | 95% | [4] |

| Chemical Purity (HPLC) | 99.9% | [4] |

| Chemical Purity (GC) | 99.9% | [4] |

| ¹H NMR | Conforms to structure | [4] |

Note: The data presented in the tables are based on available literature for non-deuterated Dimethyl terephthalate and a certificate of analysis for the deuterated form. Actual results may vary depending on the specific experimental conditions and the purity of the starting materials. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[5]

References

Dimethyl terephthalate-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dimethyl terephthalate-d4, a deuterated isotopologue of Dimethyl terephthalate (B1205515). It is intended to serve as a key resource for professionals in research and development who utilize stable isotope-labeled compounds.

Core Compound Identification

Dimethyl terephthalate-d4 is the deuterium-labeled form of Dimethyl terephthalate, an organic compound widely used in the production of polyesters. The deuterated version serves as an invaluable tool in analytical and metabolic studies.

-

CAS Number : 74079-01-9

-

Molecular Formula : C₁₀H₆D₄O₄

Quantitative Data Summary

The following table summarizes the key quantitative data for Dimethyl terephthalate-d4.

| Property | Value |

| Molecular Weight | 198.21 g/mol [1] |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% |

| Physical Appearance | White solid |

Experimental Protocols

Dimethyl terephthalate-d4 is frequently employed as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its utility lies in its similar chemical and physical properties to the non-labeled analyte, while its distinct mass allows for accurate quantification.

General Protocol for Use as an Internal Standard in GC-MS or LC-MS:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Dimethyl terephthalate-d4 in a suitable organic solvent (e.g., methanol, isooctane) at a precise concentration (e.g., 1000 µg/mL).[3]

-

Prepare a series of calibration standards containing known concentrations of the non-labeled Dimethyl terephthalate analyte.

-

-

Sample Preparation:

-

To each calibration standard and unknown sample, add a fixed and known amount of the Dimethyl terephthalate-d4 internal standard solution.

-

-

Analysis:

-

Analyze the samples using a validated GC-MS or LC-MS method.

-

Monitor the characteristic mass-to-charge (m/z) ratios for both the analyte and the deuterated internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

-

Construct a calibration curve by plotting this ratio against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical identification process for Dimethyl terephthalate-d4 and a typical experimental workflow for its use as an internal standard.

Caption: Logical relationship for identifying Dimethyl terephthalate-d4.

Caption: Workflow for using Dimethyl terephthalate-d4 as an internal standard.

References

Technical Guide: Physical and Analytical Properties of Dimethyl terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Dimethyl terephthalate-d4 (DMT-d4), a deuterated analog of Dimethyl terephthalate (B1205515) (DMT). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Dimethyl terephthalate-d4 is primarily employed as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for precise quantification of Dimethyl terephthalate in various matrices by correcting for variations during sample preparation and analysis.

Core Physical Properties

The incorporation of deuterium (B1214612) atoms into the Dimethyl terephthalate structure results in a compound with a higher molecular weight than its non-deuterated counterpart. While many physical properties are similar, slight differences, particularly in melting and boiling points, can be expected due to the isotopic substitution.

Quantitative Data Summary

| Property | Dimethyl terephthalate-d4 | Dimethyl terephthalate (for comparison) |

| Molecular Formula | C₁₀H₆D₄O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 198.21 g/mol | 194.18 g/mol [1] |

| CAS Number | 74079-01-9 | 120-61-6[2] |

| Appearance | White, crystalline powder | White solid or heated colorless liquid[2] |

| Melting Point | 139.3-140.4 °C | 140-142 °C[3] |

| Boiling Point | Data not available | 288 °C (sublimes)[2][3] |

| Water Solubility | Data not available | Slightly soluble[3] |

| Solubility in Organic Solvents | Data not available | Soluble in hot alcohol and ether[3], ethanol, acetone, and chloroform |

Experimental Protocols

The primary application of Dimethyl terephthalate-d4 is as an internal standard for the quantification of Dimethyl terephthalate. Below is a generalized experimental protocol for its use in a typical analytical workflow, such as the analysis of phthalates in a given sample matrix.

Protocol: Quantification of Dimethyl terephthalate using GC-MS with Dimethyl terephthalate-d4 as an Internal Standard

1. Preparation of Standard Solutions:

-

Primary Stock Solution of DMT: Accurately weigh a known amount of non-deuterated Dimethyl terephthalate and dissolve it in a suitable organic solvent (e.g., isohexane or methanol) to prepare a stock solution of a known concentration (e.g., 1 g/L).

-

Internal Standard Stock Solution of DMT-d4: Accurately weigh a known amount of Dimethyl terephthalate-d4 and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 0.5 g/L).

-

Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the DMT primary stock solution into a series of volumetric flasks. Add a constant, known amount of the DMT-d4 internal standard stock solution to each calibration standard. Dilute to the mark with the solvent.

2. Sample Preparation:

-

Extraction: Extract the Dimethyl terephthalate from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction with isohexane).

-

Internal Standard Spiking: Spike a known volume of the prepared sample extract with the same constant, known amount of the DMT-d4 internal standard stock solution as used in the calibration standards.

-

Concentration: If necessary, concentrate the spiked extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.

3. GC-MS Analysis:

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Chromatographic Conditions:

-

Column: A suitable capillary column for phthalate (B1215562) analysis (e.g., a non-polar or mid-polar column).

-

Injector: Operate in splitless mode at an appropriate temperature (e.g., 280°C).

-

Oven Program: Implement a temperature gradient to achieve separation of the analytes. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for both Dimethyl terephthalate and Dimethyl terephthalate-d4 to enhance sensitivity and selectivity.

-

4. Data Analysis:

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of Dimethyl terephthalate to the peak area of Dimethyl terephthalate-d4 against the concentration of Dimethyl terephthalate in the calibration standards.

-

Concentration Determination: Determine the concentration of Dimethyl terephthalate in the sample by calculating the peak area ratio in the sample chromatogram and using the calibration curve to find the corresponding concentration.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard, such as Dimethyl terephthalate-d4.

Caption: Workflow for analyte quantification using an internal standard.

References

An In-depth Technical Guide to the Solubility of Dimethyl Terephthalate-d4 in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl terephthalate-d4 (DMT-d4) in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated analog, Dimethyl terephthalate (B1205515) (DMT), based on the established principle that deuteration has a negligible effect on the solubility of small molecules.[1][2] This guide presents available solubility data, details a standard experimental protocol for solubility determination, and includes a workflow diagram for this procedure.

Introduction to Dimethyl Terephthalate-d4

Dimethyl terephthalate-d4 is the deuterium-labeled version of Dimethyl terephthalate, an organic compound widely used in the production of polyesters.[3] In the context of research and drug development, deuterated compounds like DMT-d4 are valuable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Understanding the solubility of DMT-d4 in various solvents is critical for preparing solutions of known concentrations for these analytical applications.

Inferred Solubility Profile of Dimethyl Terephthalate-d4

The solubility of a compound is influenced by its physical and chemical properties, which are largely conserved between a compound and its deuterated isotopologues.[4] Therefore, the solubility of DMT-d4 is expected to be very similar to that of DMT.

DMT is a white crystalline solid at room temperature.[5] It is generally soluble in many organic solvents and has limited solubility in water.[5][6] The solubility of DMT is also dependent on temperature, typically increasing with a rise in temperature.[5]

A study on the solubility of DMT in various solvents established the following qualitative order of solubility: chloroform (B151607) > esters and ketones > acetonitrile (B52724) > alcohols.[7]

Quantitative Solubility Data (for Dimethyl Terephthalate)

The following table summarizes the available quantitative solubility data for Dimethyl terephthalate (DMT) in common laboratory solvents. This data serves as a strong proxy for the solubility of Dimethyl terephthalate-d4.

| Solvent | Chemical Formula | Solubility of DMT | Temperature (°C) |

| Chloroform | CHCl₃ | 145 g/L | 25 |

| Water | H₂O | 0.0493 g/L | 20 |

Note: The data presented is for the non-deuterated Dimethyl terephthalate and is intended to be indicative of the solubility of Dimethyl terephthalate-d4.

Qualitative solubility information indicates that DMT is also soluble in ether and hot alcohol, and slightly soluble in ethanol.[8]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid solvent.[9] The following is a detailed protocol for determining the solubility of Dimethyl terephthalate-d4 in a given solvent.

4.1. Materials

-

Dimethyl terephthalate-d4

-

Solvent of interest (e.g., chloroform, methanol, etc.)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Drying oven

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vial

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Dimethyl terephthalate-d4 to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Separation of the Saturated Solution:

-

After equilibration, stop the agitation and allow the solid to settle.

-

To ensure all solid particles are removed, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the equilibration temperature) pipette or syringe. To prevent precipitation, immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried Dimethyl terephthalate-d4 on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Dimethyl terephthalate-d4 by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the initial volume of the saturated solution and the calculated mass of the solute.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of Dimethyl terephthalate-d4.

Caption: Workflow for the gravimetric determination of solubility.

This guide provides researchers with the necessary information to effectively work with Dimethyl terephthalate-d4 in various laboratory settings. While specific quantitative data for the deuterated form is scarce, the provided data for its non-deuterated counterpart and the detailed experimental protocol will enable scientists to proceed with their research and development activities with a high degree of confidence.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Collection - Solubility and Thermodynamic Modeling of Dimethyl Terephthalate in Pure Solvents and the Evaluation of the Mixing Properties of the Solutions - Journal of Chemical & Engineering Data - Figshare [figshare.com]

- 8. Cas 120-61-6,DIMETHYL TEREPHTHALATE | lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Material Safety of Dimethyl terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Dimethyl terephthalate-d4 (CAS No. 74079-01-9), a deuterated isotopologue of Dimethyl terephthalate (B1205515). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical and Physical Properties

Dimethyl terephthalate-d4 is the 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate form of dimethyl terephthalate.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate | [1] |

| Synonyms | Dimethyl terephthalate-2,3,5,6-d4 | [2] |

| CAS Number | 74079-01-9 | [1][2] |

| Molecular Formula | C10H6D4O4 | [1] |

| Molecular Weight | 198.21 g/mol | [1] |

| Appearance | White Solid | [3][4] |

| Melting Point | 139-141 °C | [1] |

Section 2: Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[2]

-

Signal Word: Warning[2]

-

Hazard Statements:

GHS Pictograms:

While some sources indicate no pictogram is available, the classification suggests the following would be appropriate:

Caption: Exclamation mark for skin/eye irritation.

Section 3: Toxicological Information

Limited toxicological data is available for the deuterated form. The information for the non-deuterated Dimethyl terephthalate (CAS 120-61-6) is often used as a reference.

| Metric | Value | Species | Reference |

| Oral LD50 | >3200 mg/kg | Rat | [5] |

| Dermal LD50 | >5 gm/kg | Guinea pig | [5] |

| Eye Irritation | 500 mg/24H Mild | Rabbit | [5] |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[5]

-

Eye Contact: Causes serious eye irritation.[2]

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]

-

Chronic Effects: Animal studies on the non-deuterated form have shown some adverse reproductive effects.[5]

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure and risk.

Experimental Workflow for Safe Handling:

Caption: Recommended workflow for safe handling of Dimethyl terephthalate-d4.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][5]

-

Skin Protection: Wear protective gloves and a lab coat.[2][5]

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2]

Section 5: First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [1][2] |

| Skin Contact | Wash off with soap and plenty of water for at least 15 minutes. | [1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. | [1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [1] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards: No specific hazards arising from the chemical are reported.[1]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Section 6: Accidental Release Measures

Experimental Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Ensure the area is well-ventilated and unnecessary personnel are evacuated.

-

Personal Protection: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.

-

Containment: Avoid dust formation.[1]

-

Cleanup:

-

For small spills, sweep up the material and place it into a suitable, labeled disposal container.

-

Avoid generating dust during cleanup.

-

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material in accordance with all applicable regulations.[2]

Logical Relationship for Spill Response:

Caption: Logical steps for responding to a Dimethyl terephthalate-d4 spill.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet from the supplier before handling this chemical.

References

A Technical Guide to Commercial Dimethyl Terephthalate-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Dimethyl terephthalate-d4 (DMT-d4), a deuterated internal standard crucial for quantitative analysis in various research fields. This document details available suppliers, presents key quantitative data, and outlines detailed experimental protocols for its use in mass spectrometry-based assays.

Introduction to Dimethyl Terephthalate-d4

Dimethyl terephthalate-d4 is the deuterium-labeled form of Dimethyl terephthalate (B1205515) (DMT), an organic compound widely used in the production of polyesters.[1][2] In the realm of scientific research, DMT-d4 serves as an invaluable internal standard for quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for precise quantification by correcting for variations during sample preparation and analysis.[2]

Commercial Suppliers of Dimethyl Terephthalate-d4

Several reputable chemical suppliers offer Dimethyl terephthalate-d4 for research purposes. The primary suppliers identified are Sigma-Aldrich (a subsidiary of Merck), MedChemExpress, and Chiron, often distributed through partners like ESSLAB. These suppliers provide the compound in various purities and formulations to suit different analytical needs.

Quantitative Data of Commercial Dimethyl Terephthalate-d4

The following tables summarize the key quantitative data for Dimethyl terephthalate-d4 available from the identified commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: General and Chemical Properties

| Property | Value | Source |

| Chemical Name | 1,4-Benzenedicarboxylic acid-d4, dimethyl ester | [3] |

| Synonyms | Terephthalic Acid-d4 Dimethyl Ester; DMT-d4 | [3] |

| CAS Number | 74079-01-9 | [4] |

| Molecular Formula | C₁₀H₆D₄O₄ | [3] |

| Molecular Weight | 198.21 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 139-141 °C | [3] |

Table 2: Supplier-Specific Product Information

| Supplier | Product Number | Isotopic Purity | Formulation |

| Sigma-Aldrich | 617172 | ≥98 atom % D | Solid |

| MedChemExpress | HY-Y0383S | Not explicitly stated on the data sheet, but a CoA is available. | Solid |

| Chiron (via ESSLAB) | 12323.10-K-IO | Not explicitly stated on the data sheet, but a CoA is available. | 1000 µg/mL in isooctane |

Experimental Protocols

Dimethyl terephthalate-d4 is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry to ensure the accuracy and precision of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phthalate (B1215562) Analysis

This protocol is adapted from a validated method for the determination of phthalates in wine, where DMP-d4 is explicitly used as an internal standard.[5]

1. Reagents and Materials:

-

Dimethyl terephthalate-d4 (DMP-d4) internal standard solution (e.g., 10 µg/mL in a suitable solvent like isohexane).

-

Calibration standards of the target phthalate analytes.

-

Sample matrix (e.g., wine, environmental water sample, biological extract).

-

Extraction solvent (e.g., isohexane).

-

Anhydrous sodium sulfate (B86663) for drying.

2. Sample Preparation:

-

To a known volume of the sample, add a precise volume of the DMP-d4 internal standard solution.

-

Perform a liquid-liquid extraction with an appropriate volume of isohexane.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analytes and DMP-d4 (e.g., m/z 167 for DMP-d4).

4. Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of DMP-d4 against the analyte concentration.

-

Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While a specific protocol from a supplier for DMT-d4 in LC-MS was not found, a general protocol can be established based on its properties and common practices for similar compounds.

1. Reagents and Materials:

-

Dimethyl terephthalate-d4 internal standard solution (e.g., 1 µg/mL in a suitable solvent like acetonitrile).

-

Calibration standards of the target analytes.

-

Sample matrix.

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid.

2. Sample Preparation:

-

Spike a known amount of the sample with the DMP-d4 internal standard solution.

-

Perform a protein precipitation with cold acetonitrile if the sample is biological in nature.

-

Centrifuge the sample and transfer the supernatant to a new tube.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

-

Transfer the final solution to an LC vial.

3. LC-MS/MS Instrumental Parameters:

-

Liquid Chromatograph: Shimadzu Nexera or equivalent.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor and product ions for the target analytes and DMP-d4.

4. Quantification:

-

Construct a calibration curve based on the peak area ratios of the analyte to the internal standard versus the analyte concentration.

-

Calculate the concentration of the analyte in the samples from the calibration curve.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for Dimethyl terephthalate-d4.

Caption: A flowchart outlining the process for selecting a commercial supplier of Dimethyl terephthalate-d4.

Experimental Workflow for Quantification using DMT-d4

This diagram shows a typical experimental workflow for using Dimethyl terephthalate-d4 as an internal standard in a quantitative analysis.

Caption: A diagram illustrating the key steps in a quantitative analysis using Dimethyl terephthalate-d4.

References

- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dimethyl terephthalate-2,3,5,6-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dimethyl terephthalate-2,3,5,6-d4 [shop.chiron.no]

- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

Dimethyl Terephthalate-d4 Analytical Standard: A Technical Guide to Pricing, Availability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and technical specifications of the Dimethyl terephthalate-d4 (DMT-d4) analytical standard. Furthermore, it outlines detailed experimental protocols for its use as an internal standard in chromatographic applications, ensuring accurate and reliable quantification of phthalates in various matrices.

Quantitative Data Summary

The following tables summarize the availability, pricing, and technical specifications of Dimethyl terephthalate-d4 from various suppliers. This information is crucial for the procurement and appropriate application of the analytical standard in a research setting.

Table 1: Price and Availability of Dimethyl terephthalate-d4 Analytical Standard

| Supplier | Catalog Number | Package Size | Price (USD) | Availability |

| CDN Isotopes | D-0207 | 0.5 g | $357.00 | In Stock |

| 1 g | $603.00 | In Stock | ||

| Thermo Scientific Chemicals | 42223 | 1 g | Price on request | - |

| MedChemExpress | HY-Y0383S | 1 mg | Price on request | In Stock |

| 5 mg | Price on request | In Stock | ||

| 10 mg | Price on request | In Stock | ||

| LGC Standards | CDN-D-0207-0.5G | 0.5 g | Login for price | In stock |

| CDN-D-0207-1G | 1 g | Login for price | In stock |

Table 2: Technical Specifications of Dimethyl terephthalate-d4 Analytical Standard

| Specification | CDN Isotopes | Thermo Scientific Chemicals | MedChemExpress | LGC Standards |

| CAS Number | 74079-01-9 | 74079-01-9 | 74079-01-9 | 74079-01-9 |

| Molecular Formula | C₁₀H₆D₄O₄ | C₁₀H₆D₄O₄ | C₁₀H₆D₄O₄ | C₁₀D₄H₆O₄ |

| Molecular Weight | 198.21 | 198.21 | 198.21 | 198.21 |

| Isotopic Purity | ≥98 atom % D | 98 atom % D | >99% | 98 atom % D |

| Chemical Purity | - | - | >98% | min 98% |

| Physical Form | Solid | Solid | Solid | Neat |

| Storage | Room temperature | 2°C to 8°C | Room temperature in continental US; may vary elsewhere.[1] | - |

Experimental Protocols

Dimethyl terephthalate-d4 is commonly employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates and their metabolites in various samples, including plastics, consumer products, and biological matrices. Its use helps to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

General Workflow for Phthalate (B1215562) Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the analysis of phthalates using an internal standard like Dimethyl terephthalate-d4.

Detailed Methodology for GC-MS Analysis of Phthalates in Plastic

This protocol provides a detailed method for the quantification of phthalates in plastic materials using gas chromatography-mass spectrometry (GC-MS) with Dimethyl terephthalate-d4 as an internal standard.

1. Materials and Reagents:

-

Dimethyl terephthalate-d4 (DMT-d4) analytical standard

-

Phthalate standards (native)

-

Hexane (B92381) (or other suitable solvent), HPLC grade

-

Dichloromethane, HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Plastic sample

2. Standard Solution Preparation:

-

DMT-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMT-d4 and dissolve it in 100 mL of hexane.

-

Native Phthalate Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of the target phthalates at a concentration of 100 µg/mL each in hexane.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the native phthalate stock solution with hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with the DMT-d4 internal standard stock solution to a final concentration of 5 µg/mL.

3. Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 0.1 g of the plastic sample into a glass vial.

-

Internal Standard Spiking: Add a known volume of the DMT-d4 internal standard stock solution to the sample.

-

Solvent Extraction: Add 10 mL of a dichloromethane/hexane (1:1, v/v) mixture to the vial.

-

Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of phthalates.

-

Filtration and Drying: Filter the extract through anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

4. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 220 °C at 20 °C/min (hold for 1 min), then ramp to 300 °C at 10 °C/min (hold for 5 min).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Table 3: Selected Ions for GC-MS Analysis

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Dimethyl terephthalate (B1205515) (DMT) | 163 | 194, 133 |

| Dimethyl terephthalate-d4 (DMT-d4) | 167 | 198, 137 |

| Diethyl phthalate (DEP) | 149 | 177, 222 |

| Dibutyl phthalate (DBP) | 149 | 205, 223 |

| Benzyl butyl phthalate (BBP) | 149 | 91, 206 |

| Di(2-ethylhexyl) phthalate (DEHP) | 149 | 167, 279 |

5. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of each native phthalate to the peak area of the DMT-d4 internal standard against the concentration of the native phthalate.

-

Determine the concentration of each phthalate in the sample extract from the calibration curve.

-

Calculate the final concentration of each phthalate in the original plastic sample, taking into account the initial sample weight and dilution factors.

Logical Relationship in Isotope Dilution Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

References

Technical Guide: NMR and Mass Spectrometry Analysis of Dimethyl terephthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Dimethyl terephthalate-d4 (DMT-d4). Due to the limited availability of experimental spectra for the deuterated species, this guide presents data for the well-characterized non-deuterated Dimethyl terephthalate (B1205515) (DMT) alongside predicted data for DMT-d4. This approach allows for a thorough understanding of the expected analytical behavior of DMT-d4, which is often used as an internal standard in quantitative analyses.[1]

Data Presentation

The following tables summarize the key quantitative data for both Dimethyl terephthalate and its deuterated analog.

¹H NMR Data

The ¹H NMR spectrum of Dimethyl terephthalate-d4 is expected to be significantly simpler than that of its non-deuterated counterpart due to the substitution of the four aromatic protons with deuterium (B1214612). The primary observable signal will be a singlet corresponding to the six equivalent methyl ester protons.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

| Compound | Functional Group | Chemical Shift (ppm) in CDCl₃ | Multiplicity | Integration |

| Dimethyl terephthalate | Aromatic (-C₆H₄) | ~8.10 | Singlet | 4H |

| Methyl Ester (-OCH₃) | ~3.95 | Singlet | 6H | |

| Dimethyl terephthalate-d4 (Predicted) | Aromatic (-C₆D₄) | Not Applicable | - | - |

| Methyl Ester (-OCH₃) | ~3.95 | Singlet | 6H |

Chemical shifts can vary slightly depending on the solvent and concentration.[2]

¹³C NMR Data

In the ¹³C NMR spectrum of Dimethyl terephthalate-d4, the signals for the methyl and carbonyl carbons are expected to be similar to the non-deuterated compound. However, the signals for the aromatic carbons will be affected by the deuterium substitution, resulting in splitting due to C-D coupling and a decrease in signal intensity.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

| Compound | Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| Dimethyl terephthalate | Carbonyl (C=O) | ~166.2 |

| Aromatic (quaternary) | ~134.0 | |

| Aromatic (CH) | ~129.6 | |

| Methyl (-OCH₃) | ~52.4 | |

| Dimethyl terephthalate-d4 (Predicted) | Carbonyl (C=O) | ~166.2 |

| Aromatic (quaternary) | ~134.0 | |

| Aromatic (CD) | ~129.6 (multiplet, reduced intensity) | |

| Methyl (-OCH₃) | ~52.4 |

Mass Spectrometry Data

The mass spectrum of Dimethyl terephthalate-d4 will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. The fragmentation pattern will be similar, with the key fragments containing the deuterated aromatic ring also showing a corresponding mass shift.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) and (Relative Intensity) |

| Dimethyl terephthalate | C₁₀H₁₀O₄ | 194.18 | 194 [M]⁺ (21%), 163 [M-OCH₃]⁺ (100%), 135 [M-COOCH₃]⁺ (25%), 103 (15%), 76 (14%)[3] |

| Dimethyl terephthalate-d4 (Predicted) | C₁₀H₆D₄O₄ | 198.21 | 198 [M]⁺, 167 [M-OCH₃]⁺, 139 [M-COOCH₃]⁺, 107, 80 |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for Dimethyl terephthalate-d4.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10 mg of Dimethyl terephthalate-d4 for ¹H NMR or 50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]

-

Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: Standard ¹H (zg30) or ¹³C (zgpg30) pulse programs.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of Dimethyl terephthalate-d4 at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

Instrument Parameters:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 1 minute.

-

Ramp at 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometer (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-400

-

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of Dimethyl terephthalate-d4 using NMR and Mass Spectrometry.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002428) [hmdb.ca]

- 2. 对酞酸二甲酯 TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bipm.org [bipm.org]

An In-depth Technical Guide to the Principle and Application of Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount.[1] This technical guide provides a comprehensive overview of the principles, applications, and methodologies for the use of deuterated internal standards, which are widely considered the gold standard for robust and reliable LC-MS quantification.[1][2] By effectively compensating for a wide range of analytical variabilities, deuterated standards enable researchers to generate data of the highest caliber.[1] This document outlines the core advantages, summarizes key quantitative data, provides detailed experimental protocols, and discusses critical considerations for their successful implementation in bioanalytical workflows, particularly within drug development.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] IDMS is a method of the highest metrological standing for determining the quantity of a substance.[3]

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][4] This subtle modification in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard based on their mass-to-charge ratios (m/z), while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2][4]

By introducing a known amount of the D-IS into a sample at the earliest possible stage (e.g., before extraction), it acts as a near-perfect mimic for the analyte.[1][5] Any loss of analyte during sample preparation, extraction, or injection, as well as variations in ionization efficiency (matrix effects) in the mass spectrometer, will be mirrored by the D-IS.[1][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and enabling highly accurate and precise quantification.[1]

Advantages and Critical Considerations of Deuterated Standards

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to normalize for matrix effects and other analytical variability.[7]

Key Advantages

-

Correction for Matrix Effects : Matrix effects, caused by co-eluting components that suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS/MS.[6] A D-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective normalization.[7][8]

-

Compensation for Sample Preparation Variability : Losses during extraction, evaporation, and reconstitution steps are inconsistent and difficult to control. Since the D-IS is added before these steps, it experiences the same losses as the analyte, preserving the accuracy of the final calculated concentration.[2][9]

-

Improved Precision and Accuracy : By correcting for multiple sources of error, D-IS significantly enhances the precision, accuracy, and robustness of bioanalytical methods.[1][2] Regulatory bodies like the FDA and EMA advocate for their use.[4][10]

Critical Considerations

-

Chromatographic Isotope Effect (CIE) : Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[11] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[11][12][13] If this separation is significant, the analyte and the D-IS may experience different matrix effects, which can compromise quantification.[14]

-

Isotopic Purity and Contribution : The purity of the D-IS is critical. Any non-labeled impurity can lead to artificially high measurements of the analyte.[14] It is also important to ensure that the isotopic cluster of the analyte does not contribute to the signal of the D-IS, and vice-versa. A mass difference of at least 3 Da is often recommended.[15]

-

Deuterium Placement and Stability : Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule, such as aliphatic or aromatic carbons.[5] Placing labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups can lead to H/D back-exchange with the solvent, compromising the integrity of the standard.[2][5][16]

Experimental Workflow and Protocols

A robust bioanalytical method relies on a well-defined and validated workflow. The following diagram and protocols outline the key steps for quantitative analysis using a deuterated internal standard.

Caption: Generalized experimental workflow for bioanalysis using a deuterated internal standard.[1]

Detailed Experimental Protocol: Protein Precipitation

This protocol is a common method for extracting small molecule drugs from plasma samples.

-

Materials and Reagents :

-

Biological matrix samples (e.g., human plasma), calibration standards, and quality control (QC) samples.

-

Analyte certified reference standard.

-

Deuterated internal standard (D-IS).

-

LC-MS grade acetonitrile (ACN) or methanol, often containing 0.1% formic acid.[1]

-

-

Preparation :

-

Thaw all samples, standards, and QCs at room temperature.

-

Prepare a working solution of the D-IS in a suitable solvent (e.g., methanol) at a fixed concentration.

-

-

Extraction Procedure :

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (or standard/QC).[1]

-

Add 10 µL of the D-IS working solution to every tube.[1]

-

Add 300 µL of cold acetonitrile to precipitate proteins.[1] The ratio of precipitation solvent to sample is typically 3:1.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[1]

-

-

LC-MS/MS Analysis :

-

Inject the prepared supernatant into the LC-MS/MS system.

-

Use a suitable chromatographic method (e.g., reversed-phase C18 column) to achieve separation.[1] The gradient should be optimized to ensure the analyte and D-IS co-elute.

-

The mass spectrometer should be set to monitor at least one specific mass transition for the analyte and one for the D-IS.

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the D-IS.

-

Calculate the peak area ratio (Analyte Area / D-IS Area) for all standards, QCs, and unknown samples.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]

-

Data Presentation and Interpretation

Accurate quantification relies on a linear relationship between the analyte concentration and the response ratio. The data is typically summarized in tables to demonstrate the method's performance.

Table 1: Example Calibration Curve Data

This table shows the performance of a typical calibration curve for a drug in human plasma. The R² value indicates the linearity of the response.

| Calibrator Level | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| LLOQ | 1.00 | 5,120 | 1,015,000 | 0.0050 | 0.98 | 98.0 |

| Cal 2 | 2.50 | 12,850 | 1,021,000 | 0.0126 | 2.55 | 102.0 |

| Cal 3 | 10.0 | 50,900 | 1,018,000 | 0.0500 | 10.1 | 101.0 |

| Cal 4 | 50.0 | 254,000 | 1,012,000 | 0.2510 | 49.8 | 99.6 |

| Cal 5 | 200 | 1,010,000 | 1,005,000 | 1.0050 | 199.5 | 99.8 |

| Cal 6 | 800 | 4,050,000 | 1,010,000 | 4.0099 | 803.1 | 100.4 |

| ULOQ | 1000 | 5,025,000 | 1,008,000 | 4.9851 | 995.8 | 99.6 |

| Regression | y = 0.005x + 0.0001 | R² = 0.9998 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Example Inter-day Precision and Accuracy Data

This table summarizes the performance of Quality Control (QC) samples across multiple analytical runs, demonstrating the reproducibility of the method as required by regulatory guidelines.[10][17]

| QC Level | Nominal Conc. (ng/mL) | N | Mean Conc. (ng/mL) | Std. Dev. | Precision (%CV) | Accuracy (%) |

| LLOQ | 1.00 | 6 | 1.04 | 0.09 | 8.7 | 104.0 |

| LQC | 3.00 | 6 | 2.95 | 0.15 | 5.1 | 98.3 |

| MQC | 150 | 6 | 153.2 | 6.59 | 4.3 | 102.1 |

| HQC | 750 | 6 | 739.8 | 28.11 | 3.8 | 98.6 |

%CV (Coefficient of Variation) = (Std. Dev. / Mean Conc.) * 100 %Accuracy = (Mean Conc. / Nominal Conc.) * 100

Logical Basis for Error Correction

The fundamental advantage of a D-IS is its ability to simultaneously correct for various sources of analytical error. The following diagram illustrates this logical relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. waters.com [waters.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. texilajournal.com [texilajournal.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. imreblank.ch [imreblank.ch]